molecular formula C14H12N2O B1371074 4-(5-Amino-2-methylphenoxy)benzonitrile CAS No. 1154941-12-4

4-(5-Amino-2-methylphenoxy)benzonitrile

Cat. No. B1371074
M. Wt: 224.26 g/mol
InChI Key: VTUJUOLIQJVPEI-UHFFFAOYSA-N
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Description

4-(5-Amino-2-methylphenoxy)benzonitrile, also known as 4-AMB, is an organic compound that is used in a variety of scientific experiments and studies. It is a derivative of benzonitrile, which is composed of a benzene ring with a nitrile group attached. 4-AMB is a versatile compound with a wide range of applications in research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Benzonitriles are versatile aromatic compounds with a wide range of applications in various industries and scientific research . Here are some general applications of benzonitriles:

  • Chemical Industry

    • Benzonitriles find their primary application in the chemical industry as a precursor to a range of useful compounds . For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .
  • Pharmaceutical Industry

    • In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
  • Scientific Research

    • Benzonitrile plays a critical role in scientific research . For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

properties

IUPAC Name

4-(5-amino-2-methylphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-10-2-5-12(16)8-14(10)17-13-6-3-11(9-15)4-7-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUJUOLIQJVPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-2-methylphenoxy)benzonitrile

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